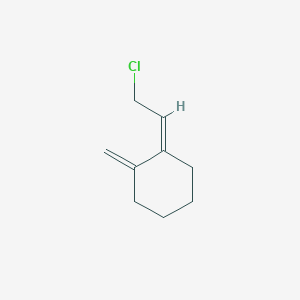
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-chloroethylidene and a methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- typically involves the reaction of cyclohexanone with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes a series of steps to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
1,2-Dichloroethylene: An organochlorine compound with similar structural features.
Cyclohexanone: A related compound used in the synthesis of Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)-.
Chloroacetaldehyde: Another precursor in the synthesis of the target compound.
Uniqueness
Cyclohexane, 1-(2-chloroethylidene)-2-methylene-, (Z)- is unique due to its specific substitution pattern and the presence of both a chloroethylidene and methylene group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
68323-35-3 |
|---|---|
分子式 |
C9H13Cl |
分子量 |
156.65 g/mol |
IUPAC名 |
(1Z)-1-(2-chloroethylidene)-2-methylidenecyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-8-4-2-3-5-9(8)6-7-10/h6H,1-5,7H2/b9-6- |
InChIキー |
YYXILVBGTDUPOD-TWGQIWQCSA-N |
異性体SMILES |
C=C\1CCCC/C1=C/CCl |
正規SMILES |
C=C1CCCCC1=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


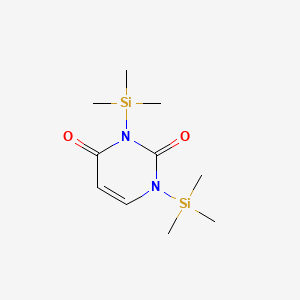
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
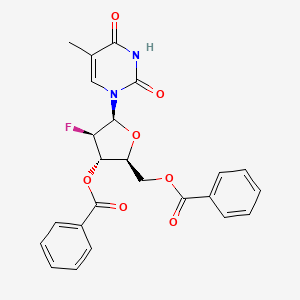
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
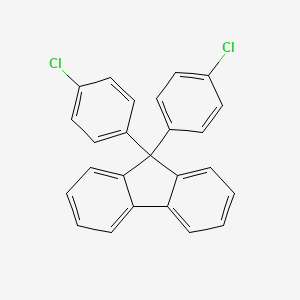
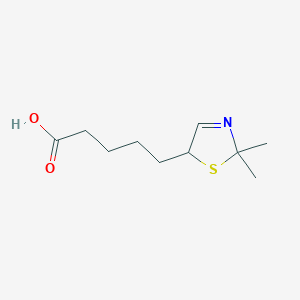

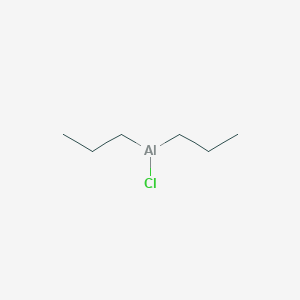

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

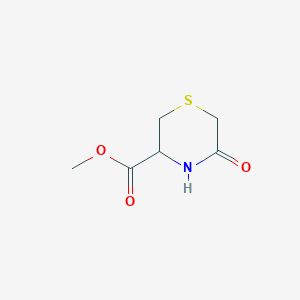
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
